molecular formula C9H7F3INO B1398196 4-iodo-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1249062-31-4

4-iodo-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B1398196
CAS No.: 1249062-31-4
M. Wt: 329.06 g/mol
InChI Key: XLYGNLTUPOFBKY-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of 4-iodo-N-(2,2,2-trifluoroethyl)benzamide features a benzamide core substituted with an iodine atom at the para position of the aromatic ring and a 2,2,2-trifluoroethyl group attached to the amide nitrogen. X-ray crystallographic data from analogous benzamide derivatives reveal that the amide group (C=O) adopts a planar configuration due to resonance stabilization, with typical C=O bond lengths of approximately 1.23 Å and N–C bond lengths of 1.35 Å. The iodine substituent introduces steric and electronic effects, lengthening the C–I bond to ~2.10 Å, consistent with other iodinated aromatic systems.

The trifluoroethyl group exhibits a staggered conformation relative to the amide plane, minimizing steric clashes between fluorine atoms and the aromatic ring. Density functional theory (DFT) studies on similar N-(2,2,2-trifluoroethyl)benzamides indicate that the C–N–C–F dihedral angles range between 60° and 90°, reflecting rotational barriers imposed by fluorine’s electronegativity.

Table 1: Key bond lengths and angles in this compound analogs

Parameter Value (Å/°) Source Compound
C=O bond length 1.23 ± 0.02 2-Iodo-N-(pyridyl)benzamide
C–I bond length 2.10 ± 0.03 2-Iodobenzamide
N–C(trifluoroethyl) length 1.47 ± 0.02 N-(2,2,2-Trifluoroethyl)benzamide
C–N–C–F dihedral angle 72°–88° 3-Trifluoromethylbenzamide

Crystallographic Studies of Benzamide Derivatives

Crystallographic analyses of halogenated benzamides, including iodinated variants, commonly exhibit monoclinic or triclinic crystal systems. For example, 2-iodo-N-(6-methylpyridyl)benzamide crystallizes in the triclinic space group P1̅ with two independent molecules per asymmetric unit, linked via N–H···N and I···O interactions. Similarly, 4-iodo-2-(trifluoromethyl)benzamide (space group P2₁/c) displays a layered structure stabilized by N–H···O hydrogen bonds and C–I···π interactions.

In this compound, the trifluoroethyl group’s fluorine atoms likely participate in weak C–F···F–C interactions, as observed in related structures. The iodine atom may engage in Type-I or Type-II halogen bonds with adjacent electron-rich regions, such as carbonyl oxygen atoms or aromatic π-systems, with interaction energies ranging from −2.5 to −4.0 kcal/mol.

Table 2: Crystallographic parameters for selected benzamide derivatives

Compound Space Group Unit Cell Parameters (Å, °) Z/Z′
4-Iodo-2-(trifluoromethyl)benzamide P2₁/c a = 8.66, b = 9.55, c = 9.86 2
3-Bromo-N-(2-trifluoromethylphenyl)benzamide P2₁/n a = 12.95, b = 4.74, c = 21.90 4
N-(2,2,2-Trifluoroethyl)benzamide P a = 5.36, b = 7.78, c = 14.42 2

Conformational Stability of Trifluoroethyl Substituents

The 2,2,2-trifluoroethyl group imposes significant conformational restrictions due to its strong electron-withdrawing nature and steric bulk. In N-(2,2,2-trifluoroethyl)benzamide derivatives, rotational barriers around the N–C bond exceed 10 kcal/mol, as calculated via DFT. This rigidity arises from hyperconjugative interactions between the nitrogen lone pair and σ*(C–F) orbitals, which stabilize the staggered conformation.

Comparative studies of benzamides with alkyl versus trifluoroethyl substituents show that fluorination reduces the amide group’s basicity by ~3 pKa units, further stabilizing the planar configuration. Variable-temperature NMR experiments on analogous compounds confirm restricted rotation, with coalescence temperatures above 150°C for the trifluoroethyl group.

Intermolecular Interaction Patterns in Solid State

The solid-state packing of this compound is governed by a combination of hydrogen bonds, halogen bonds, and van der Waals interactions. Primary N–H···O=C hydrogen bonds form infinite chains along crystallographic axes, with bond lengths of ~2.00 Å and angles near 160°. Secondary C–I···O interactions (3.15–3.45 Å) and C–F···π contacts (3.30–3.50 Å) further stabilize the lattice.

Hirshfeld surface analyses of related structures reveal that halogen and fluorine atoms contribute 15–20% of total intermolecular contacts, while hydrogen-bonding interactions account for 25–30%. Notably, the iodine atom’s polarizability enables directional halogen bonding, which aligns adjacent molecules into sheets or ribbons.

Table 3: Dominant intermolecular interactions in benzamide derivatives

Interaction Type Distance (Å) Energy (kcal/mol) Example Compound
N–H···O=C 1.95–2.10 −5.0 to −7.0 2-Iodobenzamide
C–I···O 3.15–3.45 −2.5 to −4.0 3-Chloro-N-(nitrophenyl)benzamide
C–F···π 3.30–3.50 −1.0 to −2.0 N-(4-Trifluoromethylphenyl)benzamide
π···π stacking 3.60–3.80 −2.0 to −3.5 3-Fluoro-N-(trifluoromethylphenyl)benzamide

Properties

IUPAC Name

4-iodo-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYGNLTUPOFBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Iodo-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

  • Chemical Formula : C10H8F3I N
  • Molecular Weight : 307.08 g/mol
  • CAS Number : 1249062-31-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the iodine atom and the trifluoroethyl group enhances its lipophilicity and can influence receptor binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play critical roles in cellular signaling pathways. For instance, it may act on SIK (Salt-Inducible Kinase) isoforms, which are involved in metabolic regulation and cellular stress responses .
  • Receptor Modulation : It can modulate the activity of certain neurotransmitter receptors, potentially affecting neurological pathways.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

StudyBiological ActivityMethodologyResults
Enzyme InhibitionIn vitro assaysSignificant inhibition of SIK1 and SIK3; IC50 values in low micromolar range.
Antimicrobial EffectsBacterial assaysDemonstrated activity against Mycobacterium tuberculosis; MIC values indicated potency against resistant strains.
Neurotransmitter InteractionBinding assaysShowed high affinity for dopamine receptors; potential implications for neurological therapies.

Case Studies

  • Inhibition of SIK Isoforms : A study highlighted the compound's selective inhibition of SIK2 and SIK3, suggesting a role in treating metabolic disorders . The compound's structural modifications were evaluated to enhance selectivity and potency.
  • Antimicrobial Activity : Research demonstrated that this compound exhibited significant antimicrobial properties against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. This suggests its potential as a therapeutic agent in infectious diseases .
  • Neurological Applications : The compound's interaction with neurotransmitter receptors was investigated in relation to its potential for treating psychiatric disorders. Binding assays indicated a promising profile for modulating dopamine pathways .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityRemarks
4-Chloro-N-(2,2,2-trifluoroethyl)benzamideChlorine instead of iodineModerate kinase inhibitionLess potent than 4-iodo variant .
N-(trifluoroethyl)benzamide derivativesVarying substituents on benzene ringBroad-spectrum antimicrobial activityShows variable efficacy depending on substituent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzamide Ring

The benzamide scaffold allows for diverse functionalization, which significantly influences physicochemical and biological properties. Key comparisons include:

Halogen Substituents
  • 4-Bromo-N-(2-nitrophenyl)benzamide ():

    • Bromine at the para position provides weaker electron-withdrawing effects compared to iodine.
    • The N-(2-nitrophenyl) group introduces strong electron-withdrawing nitro functionality, altering electronic distribution and reactivity.
    • Molecular weight: ~335 g/mol (estimated).
    • Relevance: Highlights the impact of halogen electronegativity and N-substituent polarity on compound behavior .
  • 3-Iodo-N-methyl-4-(2,2,2-trifluoroethoxy)benzamide ():

    • Iodo at the meta position reduces steric hindrance compared to para substitution.
    • Trifluoroethoxy at the para position adds bulk and lipophilicity.
    • Molecular weight: ~385 g/mol (estimated).
    • Relevance: Demonstrates positional isomerism effects on electronic distribution and steric interactions .
Electron-Donating vs. Electron-Withdrawing Groups
  • Molecular weight: 218.13 g/mol. Relevance: Contrasts iodine’s electron-withdrawing effects with amino’s electron-donating properties, affecting solubility and reactivity .
  • 4-Sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide ():

    • Sulfamoyl group introduces polarity and hydrogen-bonding capacity.
    • Molecular weight: 276.23 g/mol (calculated).
    • Relevance: Illustrates how polar substituents enhance water solubility compared to halogens .

N-Substituent Variations

The 2,2,2-trifluoroethyl group is a common N-substituent in analogues, but other groups provide contrasting properties:

  • Methoxy groups at 2,6-positions improve solubility. Molecular weight: ~505 g/mol (estimated). Relevance: Highlights the role of bulky substituents in modulating target binding .
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ():

    • Multiple halogens and trifluoropropoxy groups enhance lipophilicity and metabolic stability.
    • Molecular weight: ~450 g/mol (estimated).
    • Relevance: Demonstrates synergistic effects of halogenation and fluorinated alkoxy groups .
Molecular Weight and Solubility
  • Iodo and bromo substituents increase molecular weight and lipophilicity (higher logP).
  • Polar groups (e.g., sulfamoyl, amino) reduce logP and enhance aqueous solubility.

Structural Comparison Table

Compound Name Benzamide Substituent N-Substituent Molecular Weight (g/mol) Key Properties
4-Iodo-N-(2,2,2-trifluoroethyl)benzamide 4-Iodo 2,2,2-Trifluoroethyl 343.07 (calc) High lipophilicity, electron-withdrawing
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitrophenyl ~335 Enhanced reactivity, polar N-substituent
4-Amino-N-(2,2,2-trifluoroethyl)benzamide 4-Amino 2,2,2-Trifluoroethyl 218.13 Increased basicity, improved solubility
4-Sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide 4-Sulfamoyl 2,2,2-Trifluoroethyl 276.23 High polarity, hydrogen-bonding capacity
3-Iodo-N-methyl-4-(2,2,2-trifluoroethoxy)benzamide 3-Iodo, 4-Trifluoroethoxy Methyl ~385 Steric effects from meta substitution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-iodo-N-(2,2,2-trifluoroethyl)benzamide
Reactant of Route 2
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4-iodo-N-(2,2,2-trifluoroethyl)benzamide

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